Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate is a chemical compound with the molecular formula C14H22N4O2 . It is often used in research and has been the subject of various studies .
Molecular Structure Analysis
The molecular structure of Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate is characterized by its InChI code: 1S/C14H22N4O2/c1-14(2,3)20-13(19)18-8-6-17(7-9-18)12-5-4-11(15)10-16-12/h4-5,10H,6-9,15H2,1-3H3 . Further analysis of the molecular structure can be performed using techniques such as X-ray diffraction .Physical And Chemical Properties Analysis
Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate has a molecular weight of 278.35 . It is a solid at room temperature . The compound has a melting point of 98 - 101 degrees Celsius . It should be stored under inert gas at -18C .Scientific Research Applications
One related compound, “Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate”, is mentioned as an impurity of Palbociclib . Palbociclib is a selective inhibitor of the cyclin-dependent kinases CDK4 and CDK6 . This suggests that “Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate” might also be involved in research related to cyclin-dependent kinases and their inhibitors.
Safety And Hazards
Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate is associated with several safety hazards. It is classified under the GHS07 pictogram and has a signal word of "Warning" . The compound has hazard statements H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2/c1-14(2,3)20-13(19)18-8-6-17(7-9-18)12-5-4-11(15)10-16-12/h4-5,10H,6-9,15H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMHRRMBFHGEDSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10592340 | |
Record name | tert-Butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10592340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate | |
CAS RN |
119285-07-3 | |
Record name | tert-Butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10592340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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